2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a synthetic compound notable for its potential applications in medicinal chemistry and pharmacology. It is classified under the category of thioacetamides, which are characterized by the presence of sulfur in their structure. The compound has a molecular formula of C18H17FN2O3S and a molecular weight of approximately 360.4 g/mol. Its purity is typically around 95%, making it suitable for research purposes but not for human or veterinary use.
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide involves several chemical reactions that can be categorized into the following methods:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction times are crucial for optimizing yield and purity.
The molecular structure of 2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide can be represented as follows:
InChI=1S/C18H17FN2O3S/c1-21-8-9-24-16-7-4-13(10-15(16)18(21)23)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,8-9,11H2,1H3,(H,20,22)
The compound features a complex arrangement including:
This structural diversity contributes to its biological activity and potential therapeutic applications.
Chemical reactions involving 2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide can include:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced efficacy.
The mechanism of action for 2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in the central nervous system. The presence of the tetrahydrobenzo[f][1,4]oxazepin structure suggests potential activity related to neurotransmitter modulation or inhibition of enzymes involved in neurodegenerative diseases.
The physical and chemical properties of 2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 360.4 g/mol |
Purity | ~95% |
Solubility | Soluble in organic solvents (exact solubility varies by solvent) |
Melting Point | Not specified |
Stability | Stable under standard laboratory conditions |
These properties are crucial for determining the compound's behavior in various experimental setups.
2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide has potential applications in several scientific fields:
Research into this compound can contribute significantly to advancements in drug discovery and therapeutic interventions for various diseases.
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3